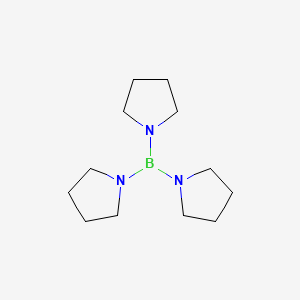
三(吡咯烷基)硼烷
描述
Tris(pyrrolidino)borane is a chemical compound with the empirical formula C12H24BN3 . It has a molecular weight of 221.15 . The compound is represented by the SMILES string C1CCN(C1)B(N2CCCC2)N3CCCC3 .
Molecular Structure Analysis
The molecular structure of Tris(pyrrolidino)borane is represented by the InChI keyJQUDDMWQHIFUQI-UHFFFAOYSA-N . The structure consists of a boron atom at the center, surrounded by three pyrrolidino groups . Physical And Chemical Properties Analysis
Tris(pyrrolidino)borane is a compound with a melting point of 56-60°C . It has an assay of 97% .科学研究应用
有机合成催化应用
三(吡咯烷基)硼烷及其衍生物已广泛用作各种有机合成反应中的催化剂。例如,三(五氟苯基)硼烷已被用于吡啶的甲硅烷基还原,从而形成结构多样的氮杂环化合物。此过程涉及 sp³ C-Si 键的选择性形成,展示了硼烷在催化复杂还原反应中的作用 (Gandhamsetty, Park, & Chang, 2015)。
二硼烷衍生物合成前体
三(吡咯烷基)硼烷是合成重要硼化合物的关键前体。例如,源自三(吡咯烷基)硼烷的四(吡咯烷基)二硼烷(4)用作双(松香基)二硼烷(4)的新型前体,双(松香基)二硼烷(4)是二硼烷化学中用于加成和插入反应的重要中间体 (Ali, Goldberg, & Srebnik, 2002)。
路易斯酸性质和茂金属活化
三(吡咯烷基)硼烷衍生物,特别是三(五氟苯基)硼烷,表现出强路易斯酸性质。这些性质被用于与含氮化合物形成配合物和活化茂金属以进行烯烃聚合的合成中。这证明了该化合物在有机化学和有机金属化学中的多功能性 (Focante, Mercandelli, Sironi, & Resconi, 2006)。
电子和光子器件中的应用
在电子和光子学领域,三(吡咯烷基)硼烷的衍生物已被用于发光材料的开发。例如,源自三(吡咯烷基)硼烷的具有 2,2'-联吡啶基氨基官能团的有机硼化合物在紫外光下表现出明亮的蓝色发光,使其适用于发光器件中的应用 (Jia, Song, & Wang, 2003)。
聚合催化
基于三(吡咯烷基)硼烷的催化剂已用于聚合工艺。例如,三(五氟苯基)硼烷显着降低了 1,3-苯并恶嗪开环聚合中的聚合温度,揭示了其在制造先进聚合物材料中的潜力 (Arslan, Kiskan, & Yagcı, 2018)。
属性
IUPAC Name |
tripyrrolidin-1-ylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUDDMWQHIFUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N1CCCC1)(N2CCCC2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399547 | |
| Record name | Tris(pyrrolidino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pyrrolidino)borane | |
CAS RN |
4426-24-8 | |
| Record name | 1,1′,1′′-Borylidynetris[pyrrolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(pyrrolidino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pyrrolidino)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)

![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)





![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)
